

In Vitro Characterization of DS-1971a: A Technical Guide

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Compound of Interest

Compound Name: DS-1971a

Cat. No.: B2355128

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Introduction

DS-1971a is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] Genetic and pharmacological evidence has validated NaV1.7 as a critical mediator of pain signaling, making it a promising therapeutic target for the treatment of various pain conditions.[1][3] **DS-1971a** has demonstrated a highly potent and selective in vitro profile, which has translated to robust efficacy in preclinical models of pain.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of **DS-1971a**, including its inhibitory potency, selectivity profile, and the experimental methodologies used for its evaluation.

Core Pharmacological Profile

DS-1971a is an orally active analgesic compound.[4] Its primary mechanism of action is the selective inhibition of the NaV1.7 ion channel.

Inhibitory Potency

The inhibitory potency of **DS-1971a** against human and mouse NaV1.7 channels was determined using whole-cell patch-clamp electrophysiology. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

Target	Species	IC50 (nM)
NaV1.7	Human	22.8[4]
NaV1.7	Mouse	59.4[4]

Selectivity Profile

The selectivity of **DS-1971a** was assessed against a panel of other voltage-gated sodium channel subtypes and the hERG channel to determine its off-target activity. The compound exhibits weak inhibitory activity against hNaV1.2 and hNaV1.6 and superior selectivity against hNaV1.1 and hNaV1.5.

A comprehensive selectivity panel with specific IC50 or Ki values for other NaV subtypes and hERG is not publicly available at the time of this writing. The data is likely contained within the supplementary information of the primary publication or proprietary company documents.

Experimental Protocols

The following sections detail the methodologies employed for the in vitro characterization of **DS-1971a**.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the inhibitory potency (IC50) of **DS-1971a** on NaV1.7 and other sodium channel subtypes.

Cell Lines: HEK293 cells stably expressing the human or mouse voltage-gated sodium channel of interest (e.g., hNaV1.7, mNaV1.7, hNaV1.1, hNaV1.2, hNaV1.5, hNaV1.6).

General Procedure:

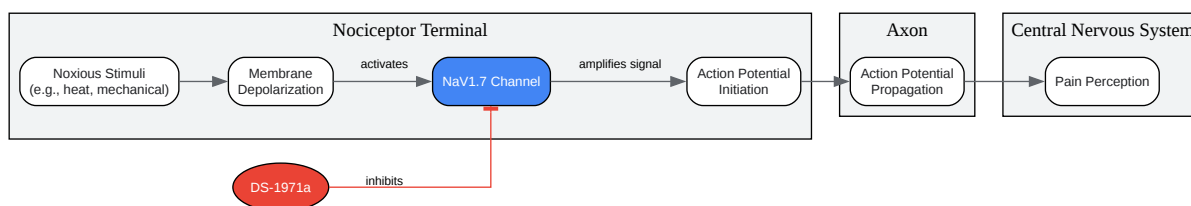
- **Cell Preparation:** Cultured cells are harvested and plated onto glass coverslips for electrophysiological recording.
- **Recording Setup:** Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an appropriate internal solution.

- Solutions:
 - External Solution (aCSF): Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
 - Internal Solution: Typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
- Voltage Protocol: To elicit NaV channel currents, cells are typically held at a holding potential of -120 mV, and depolarizing voltage steps are applied. The specific voltage protocol may vary depending on the channel subtype and the desired channel state to be studied.
- Compound Application: **DS-1971a** is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the external solution to the desired final concentrations. The compound is applied to the cells via a perfusion system.
- Data Analysis: The peak inward sodium current is measured before and after the application of **DS-1971a** at various concentrations. The percentage of inhibition is calculated, and the data are fitted to a concentration-response curve to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

NaV1.7 Signaling Pathway in Nociception

The following diagram illustrates the role of NaV1.7 in the pain signaling pathway and the mechanism of action of **DS-1971a**.

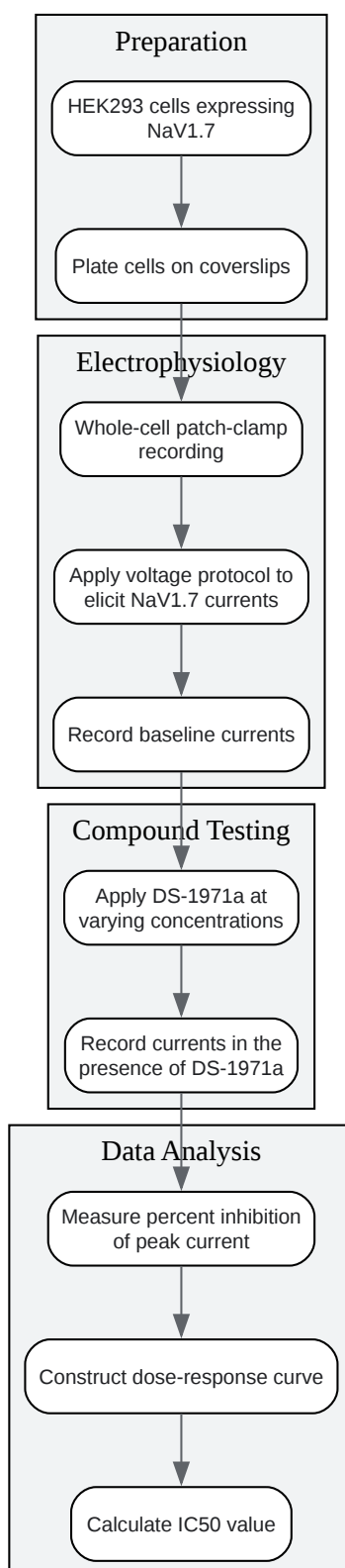


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DS-1971a inhibits NaV1.7, blocking pain signal propagation.

Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in determining the IC50 value of **DS-1971a** using the whole-cell patch-clamp technique.



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Workflow for determining the IC₅₀ of **DS-1971a**.

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